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3-Amino-N,N-diethyl-5-thiophen-2-yl-benzamide

Catalog No.
S8410993
CAS No.
M.F
C15H18N2OS
M. Wt
274.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-N,N-diethyl-5-thiophen-2-yl-benzamide

Product Name

3-Amino-N,N-diethyl-5-thiophen-2-yl-benzamide

IUPAC Name

3-amino-N,N-diethyl-5-thiophen-2-ylbenzamide

Molecular Formula

C15H18N2OS

Molecular Weight

274.4 g/mol

InChI

InChI=1S/C15H18N2OS/c1-3-17(4-2)15(18)12-8-11(9-13(16)10-12)14-6-5-7-19-14/h5-10H,3-4,16H2,1-2H3

InChI Key

HCDSZRVOVFWMRP-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC(=CC(=C1)C2=CC=CS2)N

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CC(=C1)C2=CC=CS2)N

3-Amino-N,N-diethyl-5-thiophen-2-yl-benzamide is a chemical compound characterized by its unique structure, which includes an amino group, two ethyl groups, and a thiophene ring attached to a benzamide moiety. Its molecular formula is C15H20N2SC_{15}H_{20}N_{2}S and it has a molecular weight of approximately 274.4 g/mol. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents.

The chemical reactivity of 3-Amino-N,N-diethyl-5-thiophen-2-yl-benzamide can be explored through various organic transformations. It may undergo reactions typical of amines and amides, such as:

  • Acylation: The amino group can react with acyl chlorides to form N-acyl derivatives.
  • Alkylation: The nitrogen atom in the amino group can be alkylated using alkyl halides.
  • Condensation Reactions: The compound could participate in condensation reactions to form more complex structures, particularly with carbonyl compounds.

These reactions could be facilitated under specific conditions, such as the presence of catalysts or heat.

Research indicates that compounds similar to 3-Amino-N,N-diethyl-5-thiophen-2-yl-benzamide demonstrate various biological activities, including:

  • Antiviral Properties: Similar benzamide derivatives have been investigated for their effectiveness against viruses, including influenza .
  • Antitumor Activity: Some related compounds have shown promise in inhibiting tumor growth through various mechanisms, potentially involving apoptosis induction and cell cycle arrest.

The specific biological activity of 3-Amino-N,N-diethyl-5-thiophen-2-yl-benzamide would require further empirical studies to determine its efficacy and mechanism of action.

The synthesis of 3-Amino-N,N-diethyl-5-thiophen-2-yl-benzamide can be approached through several methods:

  • Microwave-Assisted Synthesis: This method utilizes microwave irradiation to facilitate rapid reactions involving thiophene derivatives and amines, yielding high purity products .
  • Conventional Heating: Traditional heating methods can also be employed for the synthesis, where the compound is formed through the reaction of appropriate thiophene derivatives with diethylamine and benzoyl chloride.
  • One-Pot Reactions: Combining multiple steps into one reaction vessel can streamline synthesis and improve yields.

Each method has its advantages regarding reaction time, yield, and ease of purification.

3-Amino-N,N-diethyl-5-thiophen-2-yl-benzamide has potential applications in:

  • Pharmaceutical Development: Due to its structural features, it may serve as a lead compound for developing new drugs targeting viral infections or cancer.
  • Chemical Probes: It can be used as a chemical probe in biological studies to explore mechanisms of action related to its structural components.

Interaction studies are crucial for understanding how 3-Amino-N,N-diethyl-5-thiophen-2-yl-benzamide interacts with biological targets. Molecular docking studies could provide insights into:

  • Binding Affinity: Evaluating how well the compound binds to specific proteins or receptors.
  • Mechanism of Action: Understanding the pathways through which it exerts its biological effects.
  • Structure-Activity Relationships: Analyzing how modifications to the compound's structure affect its activity.

These studies will help elucidate its potential therapeutic uses.

Several compounds share structural similarities with 3-Amino-N,N-diethyl-5-thiophen-2-yl-benzamide, including:

  • N,N-Diethylbenzamide: Lacks the thiophene ring but shares the diethylamine structure.
  • 5-Thiophen-2-yl-benzamide: Similar core structure but without the amino group.
  • 4-Amino-N,N-diethylbenzamide: Contains an amino group but differs in position compared to 3-Amino-N,N-diethyl-5-thiophen-2-yl-benzamide.
Compound NameStructural FeaturesUnique Aspects
N,N-DiethylbenzamideDiethyl group + benzamideNo thiophene ring
5-Thiophen-2-yl-benzamideThiophene + benzamideNo amino group
4-Amino-N,N-diethylbenzamideAmino group + diethyl + benzamideAmino group at different position

The uniqueness of 3-Amino-N,N-diethyl-5-thiophen-2-yl-benzamide lies in its combination of both an amino group and a thiophene ring attached to a benzamide structure, which may confer distinct biological properties not found in these similar compounds.

Structural Composition

3-Amino-N,N-diethyl-5-thiophen-2-yl-benzamide features a benzamide backbone substituted at the 3-position with an amino group and at the 5-position with a thiophen-2-yl moiety. The N,N-diethyl substitution on the amide nitrogen introduces steric bulk, potentially influencing conformational dynamics and intermolecular interactions. The molecular formula is C₁₅H₁₈N₂OS, with a molecular weight of 274.4 g/mol.

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number2279122-81-3
Molecular FormulaC₁₅H₁₈N₂OS
Molecular Weight274.4 g/mol
DensityNot Available
Boiling PointNot Available

Spectroscopic Features

While specific spectral data (e.g., NMR, IR) are not explicitly provided in the reviewed sources, the presence of functional groups such as the aromatic amine (NH₂), thiophene ring, and amide carbonyl suggests characteristic absorption bands. For instance:

  • The amide carbonyl (C=O) typically exhibits stretching vibrations near 1650–1680 cm⁻¹ in IR spectroscopy.
  • Thiophene aromatic protons resonate in the δ 6.5–7.5 ppm range in ¹H NMR.

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

274.11398438 g/mol

Monoisotopic Mass

274.11398438 g/mol

Heavy Atom Count

19

Dates

Last modified: 01-05-2024

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